N-1-adamantyl-2-chloro-5-iodobenzamide
Overview
Description
N-1-adamantyl-2-chloro-5-iodobenzamide is a useful research compound. Its molecular formula is C17H19ClINO and its molecular weight is 415.7 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 415.01999 g/mol and the complexity rating of the compound is 399. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Pharmacological Applications
Adamantyl derivatives have been extensively studied for their pharmacological properties. For instance, novel adamantane derivatives have shown marked antiarrhythmic activity, suggesting their potential in treating arrhythmias. The relationship between their chemical structures and pharmacological activities has been a subject of research, with specific compounds demonstrating a wide therapeutic ratio over known antiarrhythmic drugs (Avdyunina et al., 2019). Similarly, derivatives of adamant-2-ylamides have exhibited antiarrhythmic effects, highlighting their significance in developing new antiarrhythmic drugs (Turilova et al., 2013).
Applications in Material Science and Chemistry
Adamantyl compounds have also found applications in materials science and chemistry. For example, N-heterocyclic dicarbene iridium(III) pincer complexes featuring adamantane ligands have been applied in transfer dehydrogenation reactions, showcasing the versatility of adamantyl compounds in catalysis (Zuo & Braunstein, 2012). Furthermore, adamantyl-substituted N-heterocyclic carbene ligands have been incorporated into Grubbs-type metathesis catalysts, although their steric hindrance affects the catalytic efficiency (Dinger et al., 2003).
Biomedical Applications
In the realm of biomedical applications, nanodiamonds functionalized with adamantane have been explored for drug delivery systems. These nanocomposites exhibit excellent water dispersibility, low toxicity, high drug-loading capacity, and controlled drug-release behavior, highlighting their potential in biomedical applications (Huang et al., 2018).
Host-Guest Chemistry
Adamantyl compounds have been utilized in host-guest chemistry to investigate the interactions within organic containers. The unique behavior of confined carbenes generated from adamantane derivatives offers insights into the chemical reactivity under constrained conditions (Gupta et al., 2011).
Properties
IUPAC Name |
N-(1-adamantyl)-2-chloro-5-iodobenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClINO/c18-15-2-1-13(19)6-14(15)16(21)20-17-7-10-3-11(8-17)5-12(4-10)9-17/h1-2,6,10-12H,3-5,7-9H2,(H,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKSKBWDGBQPGAO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)NC(=O)C4=C(C=CC(=C4)I)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClINO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
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